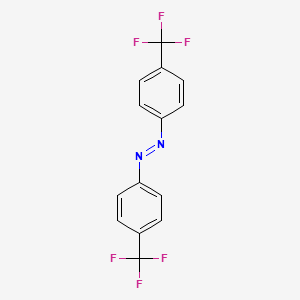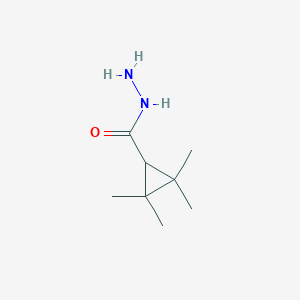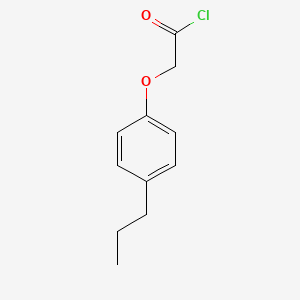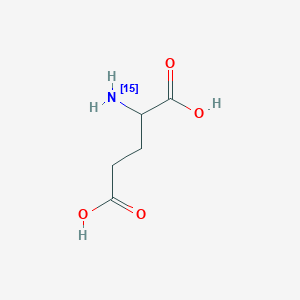
1,2-Bis(4-(trifluoromethyl)phenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-(trifluoromethyl)phenyl)diazene is an organic compound with the molecular formula C14H8F6N2 and a molecular weight of 318.22 g/mol It is characterized by the presence of two trifluoromethyl groups attached to the phenyl rings and a diazene (N=N) linkage between them
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(4-(trifluoromethyl)phenyl)diazene can be synthesized through the reaction of 4-(trifluoromethyl)aniline with nitrous acid, followed by coupling with another equivalent of 4-(trifluoromethyl)aniline . The reaction typically involves the following steps:
Diazotization: 4-(trifluoromethyl)aniline is treated with nitrous acid to form the diazonium salt.
Coupling: The diazonium salt is then coupled with another equivalent of 4-(trifluoromethyl)aniline to form the desired diazene compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-(trifluoromethyl)phenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Bis(4-(trifluoromethyl)phenyl)diazene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-(trifluoromethyl)phenyl)diazene involves its interaction with molecular targets through its diazene linkage and trifluoromethyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-methylphenyl)diazene: Similar structure but with methyl groups instead of trifluoromethyl groups.
1,2-Bis(4-chlorophenyl)diazene: Contains chlorine atoms instead of trifluoromethyl groups.
1,2-Bis(4-nitrophenyl)diazene: Contains nitro groups instead of trifluoromethyl groups.
Uniqueness
1,2-Bis(4-(trifluoromethyl)phenyl)diazene is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H8F6N2 |
|---|---|
Poids moléculaire |
318.22 g/mol |
Nom IUPAC |
bis[4-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C14H8F6N2/c15-13(16,17)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)14(18,19)20/h1-8H |
Clé InChI |
CQHZRYVXUANNRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)N=NC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)


![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)
![(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)


![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B14113080.png)
